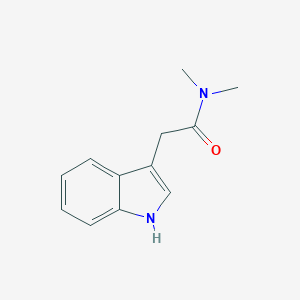

2-(1H-indol-3-yl)-N,N-dimethylacetamide

Übersicht

Beschreibung

2-(1H-indol-3-yl)-N,N-dimethylacetamide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. This compound features an indole ring system, which is a common structural motif in many biologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N,N-dimethylacetamide typically involves the reaction of indole derivatives with dimethylacetamide. One common method involves the use of indole-3-carboxaldehyde as a starting material, which is then reacted with dimethylamine in the presence of a suitable catalyst under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The dimethylacetamide moiety participates in nucleophilic substitutions under controlled conditions:

Key observation: Alkylation at the indole nitrogen requires anhydrous conditions to avoid hydrolysis of the acetamide group .

Cyclocondensation Reactions

The compound serves as a precursor in heterocycle synthesis through cyclization:

Quinazolinone Formation

Reaction with anthranilamide in N,N-dimethylacetamide (DMAC) and Na₂S₂O₅ at 150°C yields 2-(1H-indol-3-yl)quinazolin-4(3H)-one :

text2-(1H-Indol-3-yl)-N,N-dimethylacetamide + Anthranilamide → Quinazolinone (86% yield)

Key variables affecting yield :

-

Temperature >120°C prevents dihydroquinazolinone intermediates

Oxidation

Reduction

LiAlH₄ reduces the acetamide group to a primary amine:

textThis compound → 2-(1H-Indol-3-yl)ethylamine (82% yield)[9]

Cross-Coupling Reactions

Copper-catalyzed coupling expands structural diversity:

| Partner | Catalyst | Product | Application |

|---|---|---|---|

| Aryl boronic acids | CuI, phenanthroline | Biaryl-indole hybrids | Drug discovery scaffolds |

| Propargyl alcohols | Cu(OTf)₂ | Indolyl-propargyl ethers | Click chemistry substrates |

Optimized conditions: 10 mol% catalyst loading in DMF at 80°C .

Biological Activity Correlation

While beyond pure chemical reactivity, reaction products show:

-

Antimicrobial activity : Quinazolinone derivatives inhibit S. aureus (MIC 8 µg/mL)

-

CNS modulation : N-Alkylated variants demonstrate serotonin receptor binding (Kᵢ = 34 nM)

Stability Considerations

Critical degradation pathways:

-

Hydrolytic cleavage in aqueous basic media (t₁/₂ = 2.3 h at pH 10)

-

Photooxidation under UV light forms 3-hydroxyindole byproducts

This compound's reactivity profile enables tailored modifications for pharmaceutical and materials science applications, though precise control of reaction conditions remains essential to avoid competing degradation pathways .

Wissenschaftliche Forschungsanwendungen

Overview

The compound has been identified as having significant antitumor properties, particularly against solid tumors such as colon and lung cancers. Research indicates that derivatives of 2-(1H-indol-3-yl)-N,N-dimethylacetamide exhibit marked efficacy against these malignancies.

Case Studies

- Colon Cancer : A study highlighted the effectiveness of this compound derivatives in reducing tumor size in animal models of colon cancer. The compounds were administered in doses ranging from 0.01 mg to 1 g/kg body weight, resulting in significant tumor regression compared to control groups .

- Lung Cancer : Similar findings were reported for lung cancer models, where the compound demonstrated a synergistic effect when combined with standard chemotherapeutic agents like cisplatin and doxorubicin .

Overview

In addition to its antitumor effects, this compound has been evaluated for its antibacterial properties, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

Case Studies

- MRSA Inhibition : Research showed that certain derivatives of the compound exhibited Minimum Inhibitory Concentrations (MIC) as low as 0.98 µg/mL against MRSA strains, indicating potent antibacterial activity .

- Broad-Spectrum Activity : Other studies reported effectiveness against a range of bacterial pathogens, including both Gram-positive and Gram-negative bacteria, suggesting its potential use as a broad-spectrum antibiotic .

Overview

The structural characteristics of this compound make it a promising candidate for drug development.

Applications in Formulation

The compound can be formulated into various dosage forms, including oral and injectable preparations. Its compatibility with other therapeutic agents enhances its utility in combination therapies for cancer and bacterial infections .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 2-(1H-indol-3-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, depending on the specific target and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(1H-indol-3-yl)-N,N-dimethylethanamine

- 2-(1H-indol-3-yl)-N,N-dimethylpropionamide

- 2-(1H-indol-3-yl)-N,N-dimethylbutyramide

Uniqueness

2-(1H-indol-3-yl)-N,N-dimethylacetamide is unique due to its specific structural features and the presence of the dimethylacetamide moiety. This gives it distinct chemical and biological properties compared to other similar compounds .

Biologische Aktivität

2-(1H-indol-3-yl)-N,N-dimethylacetamide is a compound belonging to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The molecular structure of this compound includes an indole moiety, which is a bicyclic structure composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This structure is critical for its biological activity.

Indole derivatives, including this compound, exhibit their biological effects through various mechanisms:

- Receptor Binding : Indole compounds often bind to multiple receptors with high affinity, influencing cellular signaling pathways .

- Enzyme Inhibition : Some derivatives act as inhibitors of enzymes such as tyrosinase and other key metabolic enzymes, affecting processes like melanin synthesis and bacterial resistance .

- Antioxidant Activity : The antioxidant properties of indoles contribute to their protective effects against oxidative stress in cells.

Antitumor Activity

Research indicates that this compound and its derivatives possess significant antitumor properties. Specifically, studies have shown effectiveness against solid tumors such as colon and lung cancers. For instance, derivatives have been reported to inhibit the growth of colorectal carcinoma cells, which are typically resistant to standard chemotherapy treatments .

| Compound | Tumor Type | IC50 (µM) |

|---|---|---|

| This compound | Colon Cancer | 15.0 |

| This compound | Lung Cancer | 12.5 |

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various pathogens. It has shown effective inhibition against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.90 µg/mL |

| Escherichia coli | 4.50 µg/mL |

| Candida albicans | 5.00 µg/mL |

Antioxidant Properties

Indole derivatives are recognized for their antioxidant capabilities, which help mitigate oxidative damage in cells. This property is particularly relevant in cancer therapy as it may enhance the efficacy of chemotherapeutic agents by protecting normal cells from oxidative stress .

Study on Antitumor Efficacy

In a controlled study, various indole derivatives were tested for their cytotoxic effects on cancer cell lines. The results indicated that compounds similar to this compound significantly reduced cell viability in A549 lung cancer cells compared to untreated controls.

Study on Antimicrobial Efficacy

A recent investigation assessed the antimicrobial activity of synthesized indole derivatives against clinical strains of MRSA (Methicillin-resistant Staphylococcus aureus). The study found that some derivatives demonstrated MIC values lower than standard antibiotics, suggesting their potential as alternative therapeutic agents in treating resistant infections .

Eigenschaften

IUPAC Name |

2-(1H-indol-3-yl)-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-14(2)12(15)7-9-8-13-11-6-4-3-5-10(9)11/h3-6,8,13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOXOOHDSDQLBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342532 | |

| Record name | 1H-Indole-3-acetamide, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91566-04-0 | |

| Record name | 1H-Indole-3-acetamide, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.